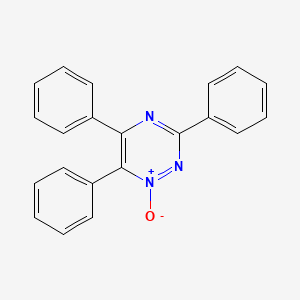![molecular formula C7H10O2S B14757576 1-Oxa-4-thiaspiro[4.4]nonan-2-one CAS No. 1564-41-6](/img/structure/B14757576.png)
1-Oxa-4-thiaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-4-thiaspiro[4.4]nonan-2-one is a heterocyclic organic compound with the molecular formula C₇H₁₀O₂S. This compound is characterized by a spirocyclic structure, which includes both oxygen and sulfur atoms within its ring system. The unique arrangement of atoms in this compound makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of 1-Oxa-4-thiaspiro[4.4]nonan-2-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioether with an epoxide can lead to the formation of the desired spiro compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Análisis De Reacciones Químicas
1-Oxa-4-thiaspiro[4.4]nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or thioether group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride.
Aplicaciones Científicas De Investigación
1-Oxa-4-thiaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 1-Oxa-4-thiaspiro[4.4]nonan-2-one exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparación Con Compuestos Similares
1-Oxa-4-thiaspiro[4.4]nonan-2-one can be compared with other spirocyclic compounds, such as:
1-Oxa-4-thiaspiro[4.5]decane: This compound has a similar spirocyclic structure but with a different ring size, which can affect its reactivity and binding properties.
1-Oxa-4-thiaspiro[4.4]nonane: This compound lacks the carbonyl group present in this compound, leading to different chemical and biological properties.
2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl acetic acid: This derivative includes an additional acetic acid group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1564-41-6 |
|---|---|
Fórmula molecular |
C7H10O2S |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
1-oxa-4-thiaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H10O2S/c8-6-5-10-7(9-6)3-1-2-4-7/h1-5H2 |
Clave InChI |
CKJBVPURGNUNGY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)OC(=O)CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


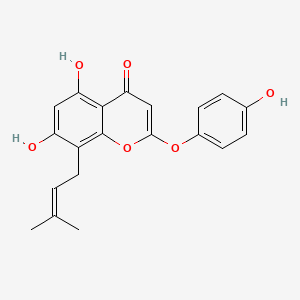
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)

![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
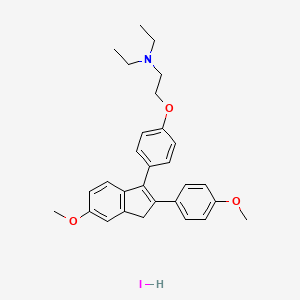
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
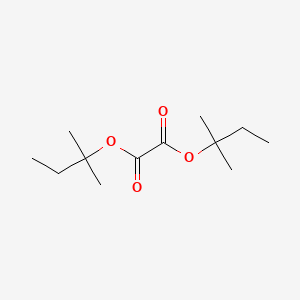
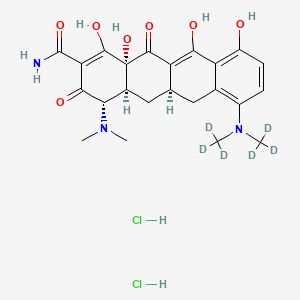
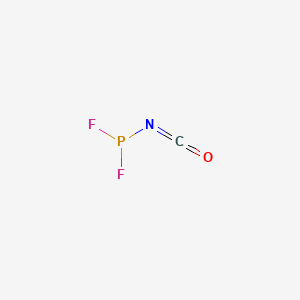
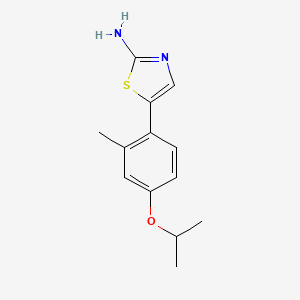
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)

